molecular formula C25H22Cl2N4O2S B2404256 2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 312921-85-0

2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2404256
CAS No.: 312921-85-0
M. Wt: 513.44
InChI Key: RIKBVAKXCSMMQP-UHFFFAOYSA-N
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Description

2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that features a benzothiazole moiety

Scientific Research Applications

2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl groups and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core structure and may have similar chemical properties.

    Chlorophenyl derivatives: These compounds contain chlorophenyl groups and may exhibit similar reactivity.

Uniqueness

2-[(1,3-benzothiazol-2-yl)({[(2-chlorophenyl)methyl]carbamoyl}methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]amino]-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4O2S/c26-19-9-3-1-7-17(19)13-28-23(32)15-31(25-30-21-11-5-6-12-22(21)34-25)16-24(33)29-14-18-8-2-4-10-20(18)27/h1-12H,13-16H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKBVAKXCSMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN(CC(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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